REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[O:3].[CH3:5][CH:6]([CH3:10])[CH2:7][CH2:8]N>>[CH3:5][CH:6]([CH3:10])[CH2:7][CH2:8][NH:1][C:2]([NH:4][CH2:8][CH2:7][CH:6]([CH3:10])[CH3:5])=[O:3]
|
Name
|
|
Quantity
|
0.601 g
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CC(CCN)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CC(CCN)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heated
|
Type
|
CUSTOM
|
Details
|
Removed
|
Type
|
CUSTOM
|
Details
|
to give a colorless solid
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by recrystallization from ethyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCNC(=O)NCCC(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.29 g | |
YIELD: PERCENTYIELD | 64.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |